molecular formula C9H8N2O2S B1587512 Methyl 2-aminobenzo[d]thiazole-4-carboxylate CAS No. 1024054-68-9

Methyl 2-aminobenzo[d]thiazole-4-carboxylate

Cat. No.: B1587512
CAS No.: 1024054-68-9
M. Wt: 208.24 g/mol
InChI Key: JWSQSUAAMGQUJI-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

Similar compounds have been found to inhibit certain types of bacteria . More research is required to understand how this compound interacts with its targets and the resulting changes.

Biochemical Pathways

Related compounds have been associated with apoptosis, a process of programmed cell death

Result of Action

Similar compounds have been found to have antibacterial activity . More research is required to describe these effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-aminobenzo[d]thiazole-4-carboxylate typically involves the reaction of 2-aminobenzothiazole with methyl chloroformate under basic conditions. The reaction is carried out in a solvent such as dichloromethane, and the product is purified by recrystallization . Another method involves the use of thionyl chloride and aniline derivatives, followed by cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminobenzo[d]thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted thiazoles, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-aminobenzo[d]thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in research and industry .

Biological Activity

Methyl 2-aminobenzo[d]thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various pathogens and its role in anti-inflammatory mechanisms. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and pharmacological profiles.

Chemical Structure and Synthesis

This compound (C9H8N2O2S) is characterized by a thiazole ring fused to a benzoic acid derivative. The compound can be synthesized through various methods, often involving the reaction of methyl 4-aminobenzoate with potassium thiocyanate (KSCN) in acetic acid, followed by bromination to yield the desired thiazole structure .

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial efficacy. Research indicates that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis (M. tuberculosis). Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate has shown a minimum inhibitory concentration (MIC) of 0.06 µg/ml against the H37Rv strain of M. tuberculosis, suggesting that modifications to the thiazole scaffold can enhance its antibacterial properties .

CompoundTarget PathogenMIC (µg/ml)
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37Rv0.06

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Compounds derived from this scaffold have demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial for prostaglandin synthesis associated with inflammation. For instance, some derivatives have shown IC50 values ranging from 0.84 to 1.39 μM in inhibiting COX-2, indicating their potential as anti-inflammatory agents .

CompoundCOX-2 IC50 (µM)PGE2 Reduction (%)
Compound 1a>576
Compound 1b0.8486
Compound 1c1.3989

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound's derivatives inhibit key enzymes involved in bacterial cell wall biosynthesis and inflammatory pathways.
  • Cellular Interaction : The thiazole moiety facilitates interactions with cellular targets, enhancing membrane permeability and bioavailability.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the thiazole and benzoic acid rings significantly affect biological activity, highlighting the importance of structural optimization in drug design .

Case Studies

Several studies have explored the efficacy of methyl 2-aminobenzo[d]thiazole derivatives in vivo:

  • Anti-tubercular Activity : In mouse models, compounds exhibiting high potency against M. tuberculosis demonstrated significant reductions in bacterial load when administered at doses as low as 200 mg/kg over five days .
  • Anti-cancer Potential : Some derivatives have been tested for their effects on tumor growth in xenograft models, showing promising results against human colon and lung cancer cell lines with tumor control rates significantly lower than controls .

Properties

IUPAC Name

methyl 2-amino-1,3-benzothiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSQSUAAMGQUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403377
Record name 2-Amino-benzothiazole-4-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024054-68-9
Record name 2-Amino-benzothiazole-4-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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